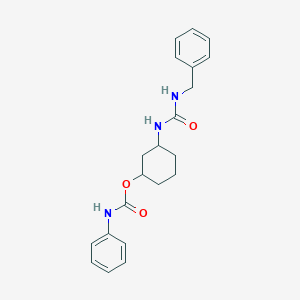![molecular formula C5H8ClF3N4 B2588792 [1-メチル-5-(トリフルオロメチル)トリアゾール-4-イル]メタンアミン;塩酸塩 CAS No. 2247106-14-3](/img/structure/B2588792.png)
[1-メチル-5-(トリフルオロメチル)トリアゾール-4-イル]メタンアミン;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C5H7F3N4·HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed in the synthesis of complex organic molecules due to its versatile reactivity.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: Utilized in the labeling of proteins for tracking and analysis in biological systems.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: Applied in the creation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Agriculture: Explored for its potential use in agrochemicals to enhance crop protection and yield.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Methyl Group: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Methanamine Group: The methanamine group is typically introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis of [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound. Common reagents include halides and other nucleophilic species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Reduced Derivatives: Reduced forms of the compound, often with altered functional groups.
Substituted Derivatives: Compounds with new functional groups replacing the original ones.
作用機序
The mechanism by which [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The triazole ring can form stable complexes with metal ions, which is crucial in catalytic and inhibitory activities. Additionally, the methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanethiol: Contains a thiol group, offering different reactivity and applications.
[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanoic acid: Features a carboxylic acid group, which can alter its solubility and reactivity.
Uniqueness: The presence of the methanamine group in [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride provides unique reactivity, particularly in forming stable complexes with biological molecules and enhancing its potential as a therapeutic agent. The trifluoromethyl group also imparts high lipophilicity, making it more effective in penetrating biological membranes compared to its analogs.
This detailed overview should provide a comprehensive understanding of [1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[1-methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4.ClH/c1-12-4(5(6,7)8)3(2-9)10-11-12;/h2,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPYKKPHSQHGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B2588709.png)

![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2588715.png)






![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)


![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2588730.png)

